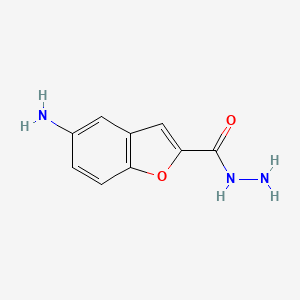

5-Amino-1-benzofuran-2-carbohydrazide

描述

Introduction and Structural Characterization

Historical Context and Discovery

The development of 5-amino-1-benzofuran-2-carbohydrazide represents a significant advancement in heterocyclic chemistry research, particularly in the synthesis of functionalized benzofuran derivatives. While specific historical documentation regarding the initial discovery and synthesis of this compound remains limited in available literature, its registration in major chemical databases indicates its recognition as an important research chemical for pharmaceutical and medicinal chemistry applications. The compound has been catalogued in multiple international chemical registries and databases, demonstrating its established status within the scientific community as a valuable synthetic intermediate and research tool.

The emergence of this compound in chemical literature coincides with increased research interest in benzofuran-based molecules due to their diverse biological activities and synthetic versatility. Chemical suppliers have been offering this compound for research purposes, with documentation showing its availability through specialized chemical vendors since at least 2009, when it was first recorded in major chemical databases. The systematic development of synthetic methodologies for benzofuran carboxylic acid derivatives has contributed to the accessibility and characterization of related compounds, including carbohydrazide derivatives like this target molecule.

Research into benzofuran derivatives has accelerated in recent decades due to their potential applications in pharmaceutical development and materials science. The specific structural features of this compound, combining both electron-donating amino groups and hydrogen-bonding carbohydrazide functionality, make it particularly attractive for medicinal chemistry research applications. The compound serves as an important building block for the synthesis of more complex heterocyclic systems and pharmaceutical intermediates.

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes its structural composition and functional group positioning. This naming convention follows standard International Union of Pure and Applied Chemistry rules for heterocyclic compounds, where the benzofuran ring system serves as the parent structure, with substituents clearly identified by their positional numbers and functional group designations. The numbering system begins with the oxygen atom in the furan ring as position 1, followed by sequential numbering around the fused ring system.

The systematic name reflects the compound's key structural elements: the benzofuran core (a fused benzene and furan ring system), the amino group positioned at carbon-5 of the benzofuran system, and the carbohydrazide functional group attached at carbon-2 of the furan ring. This nomenclature system ensures unambiguous identification of the compound across international scientific databases and research publications. Alternative naming systems may refer to the compound using slight variations in syntax, but the core structural designation remains consistent across major chemical databases.

The International Union of Pure and Applied Chemistry naming system also recognizes alternative representations that maintain chemical accuracy while providing clarity for synthetic and analytical chemistry applications. The systematic approach to nomenclature ensures that researchers worldwide can accurately identify and reference this specific molecular structure without ambiguity, facilitating effective scientific communication and database searches.

Chemical Abstracts Service Registry (1048913-38-7)

The Chemical Abstracts Service registry number 1048913-38-7 serves as the unique numerical identifier for this compound in international chemical databases and regulatory systems. This Chemical Abstracts Service number was assigned by the Chemical Abstracts Service division of the American Chemical Society and represents the definitive identification code for this specific molecular structure. The registry number ensures accurate tracking and identification of the compound across different suppliers, research institutions, and regulatory agencies worldwide.

Chemical Abstracts Service registry numbers are assigned based on the first appearance of a substance in Chemical Abstracts Service databases, and the number 1048913-38-7 indicates that this compound was registered in the more recent Chemical Abstracts Service numbering sequence. The registry system prevents confusion between similar compounds and isomers by providing each unique molecular structure with its own specific identification number. This particular Chemical Abstracts Service number has been consistently used across multiple chemical suppliers and databases, confirming its accuracy and widespread acceptance.

The Chemical Abstracts Service registry system serves as the international standard for chemical identification, and the number 1048913-38-7 facilitates accurate ordering, regulatory compliance, and scientific referencing for this compound. Research institutions and chemical suppliers rely on this identification system to ensure that the correct chemical substance is being referenced, purchased, or synthesized in laboratory settings.

Structural Formula (C9H9N3O2)

The molecular formula C9H9N3O2 provides a concise representation of the elemental composition of this compound, indicating the presence of nine carbon atoms, nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This formula represents the empirical composition of the molecule and serves as a fundamental identifier for chemical database searches and analytical verification procedures. The molecular formula reflects the compound's relatively simple yet functionally diverse structure, with multiple heteroatoms contributing to its chemical reactivity and potential biological activity.

The distribution of atoms within the molecular formula demonstrates the compound's classification as a heterocyclic organic molecule with significant nitrogen content. The presence of three nitrogen atoms in a relatively small molecular framework indicates multiple potential sites for hydrogen bonding and chemical interaction, which contributes to the compound's utility in synthetic chemistry applications. The oxygen atoms are incorporated within both the benzofuran ring system and the carbohydrazide functional group, providing additional sites for intermolecular interactions.

Analysis of the molecular formula reveals important structural characteristics that influence the compound's physical and chemical properties. The carbon-to-nitrogen ratio suggests a molecule with substantial aromatic character combined with functional group diversity, while the hydrogen count indicates the presence of multiple substitutable positions that could be modified through synthetic chemistry approaches.

Physical and Chemical Properties

Physical State and Appearance

This compound exists as a solid at room temperature, typically appearing as a powder or crystalline material depending on the preparation and purification methods employed. The compound's solid-state characteristics make it suitable for standard storage and handling procedures commonly used in chemical research laboratories. Physical appearance may vary slightly between different suppliers and preparation methods, but the compound consistently maintains its solid-state properties under normal laboratory conditions.

The solid nature of this compound facilitates accurate weighing and measurement for synthetic applications, making it practical for use as a building block in organic synthesis. Storage recommendations typically specify maintenance in sealed containers under controlled temperature conditions to preserve chemical integrity and prevent degradation. The powder form allows for efficient dissolution in appropriate solvents for synthetic and analytical applications.

Chemical suppliers have reported consistent physical characteristics across different production batches, indicating good reproducibility in synthesis and purification protocols. The stable solid-state properties contribute to the compound's utility as a research chemical and synthetic intermediate, allowing for reliable handling and storage in typical laboratory environments.

Molecular Weight and Elemental Composition

The molecular weight of this compound is 191.19 grams per mole, as determined from its molecular formula C9H9N3O2. This molecular weight places the compound in the low-molecular-weight range suitable for many pharmaceutical and synthetic chemistry applications. The precise molecular weight value is critical for analytical chemistry procedures, including mass spectrometry analysis and quantitative synthetic calculations.

| Element | Count | Atomic Weight | Contribution (g/mol) | Percentage |

|---|---|---|---|---|

| Carbon | 9 | 12.011 | 108.099 | 56.54% |

| Hydrogen | 9 | 1.008 | 9.072 | 4.75% |

| Nitrogen | 3 | 14.007 | 42.021 | 21.98% |

| Oxygen | 2 | 15.999 | 31.998 | 16.73% |

| Total | 23 | - | 191.190 | 100.00% |

The elemental composition analysis reveals that carbon represents the largest mass contribution at 56.54%, followed by nitrogen at 21.98%, oxygen at 16.73%, and hydrogen at 4.75%. This distribution reflects the aromatic benzofuran core structure combined with nitrogen-rich functional groups. The significant nitrogen content contributes to the compound's potential for hydrogen bonding and chemical reactivity, while the substantial carbon framework provides structural stability and aromatic character.

Melting Point Range (181-183°C)

The melting point of this compound has been experimentally determined to be in the range of 181-183°C, indicating a well-defined crystalline structure with good thermal stability. This melting point range falls within the typical parameters for aromatic heterocyclic compounds with hydrogen-bonding capabilities, reflecting the intermolecular interactions present in the solid state. The relatively narrow melting point range suggests high purity and good crystallinity in properly prepared samples.

The thermal behavior of this compound provides important information for synthetic applications and purification procedures. The melting point range serves as a reliable identification parameter and purity indicator, with properly synthesized material showing consistent thermal properties. Temperature-controlled handling may be necessary in applications involving elevated temperatures, though the compound demonstrates good thermal stability under normal laboratory conditions.

Differential scanning calorimetry and thermal gravimetric analysis could provide additional insights into the compound's thermal behavior, though specific data from these techniques was not available in the reviewed literature. The reported melting point range aligns with expectations for similar benzofuran derivatives and supports the structural assignment and purity assessment of synthesized material.

Spectroscopic Characteristics

Spectroscopic analysis of this compound provides detailed structural confirmation and identification capabilities through multiple analytical techniques. Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals corresponding to the aromatic benzofuran protons, amino group protons, and carbohydrazide functionality. The aromatic region should display signals consistent with the substituted benzofuran ring system, while the amino and hydrazide protons would appear in regions characteristic of these functional groups.

Mass spectrometry analysis would show the molecular ion peak at mass-to-charge ratio 191, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns reflecting the loss of functional group components. Infrared spectroscopy would reveal absorption bands characteristic of amino group stretching, carbonyl functionality from the carbohydrazide group, and aromatic carbon-carbon stretching vibrations typical of the benzofuran system.

Ultraviolet-visible spectroscopy would be expected to show absorption characteristics consistent with the extended aromatic system of the benzofuran core, potentially modified by the electron-donating effects of the amino substituent. These spectroscopic techniques collectively provide comprehensive structural characterization and serve as analytical tools for purity assessment and structural verification in synthetic applications.

Structural Features and Conformational Analysis

Benzofuran Core Architecture

The benzofuran core of this compound consists of a fused benzene and furan ring system that provides the fundamental structural framework for the molecule. This heterocyclic system exhibits aromatic character throughout both rings, contributing to the overall stability and chemical properties of the compound. The benzofuran core represents a privileged structure in medicinal chemistry due to its ability to interact with biological targets and its synthetic accessibility through various methodologies.

The planar nature of the benzofuran system allows for effective π-π stacking interactions and provides a rigid scaffold for the positioning of substituent groups. The electron distribution within the fused ring system influences the reactivity patterns and potential sites for further chemical modification. The oxygen atom in the furan ring contributes both to the aromatic electron system and provides a potential site for hydrogen bonding interactions with other molecules.

Computational analysis of the benzofuran core would reveal specific electronic properties including frontier molecular orbital distributions, electrostatic potential surfaces, and conformational preferences. These characteristics directly influence the compound's chemical reactivity and potential biological activity. The benzofuran framework serves as an excellent platform for the development of pharmaceutical agents and functional materials due to its favorable physicochemical properties.

Amino Group at C-5 Position

The amino group positioned at the 5-carbon of the benzofuran ring system represents a key structural feature that significantly influences the compound's chemical and physical properties. This substitution pattern places the amino functionality on the benzene portion of the fused ring system, where it can exert both electronic and steric effects on the overall molecular behavior. The electron-donating nature of the amino group enhances the electron density of the aromatic system and provides sites for hydrogen bonding interactions.

The positioning of the amino group at the 5-position creates opportunities for intramolecular interactions with other functional groups and influences the overall conformational preferences of the molecule. This substitution pattern is synthetically accessible through various methodologies and provides a handle for further chemical modifications or conjugation reactions. The amino group serves as both a reactive site for synthetic elaboration and a recognition element for potential biological interactions.

Structural analysis of the amino group positioning reveals its potential for participating in hydrogen bonding networks, both intramolecularly and intermolecularly. The electronic effects of the amino substituent on the benzofuran system can be analyzed through computational methods to understand its influence on molecular reactivity and stability. This structural feature contributes to the compound's utility as a building block for more complex molecular architectures.

Carbohydrazide Functionality

The carbohydrazide functional group attached at the 2-position of the furan ring represents a unique structural element that provides multiple sites for chemical interaction and further synthetic modification. This functionality consists of a carbonyl group connected to a hydrazide moiety, creating a system capable of participating in various chemical reactions including condensation reactions, metal coordination, and hydrogen bonding networks. The carbohydrazide group significantly enhances the compound's potential for biological activity and synthetic utility.

The positioning of the carbohydrazide group at the 2-position of the furan ring creates an optimal geometric arrangement for potential intramolecular interactions with the amino group at the 5-position. This structural arrangement may influence the compound's conformational preferences and stability through hydrogen bonding or other non-covalent interactions. The hydrazide nitrogen atoms provide multiple sites for protonation and metal coordination, expanding the compound's potential applications in coordination chemistry.

Analysis of the carbohydrazide functionality reveals its importance as both a synthetic handle and a pharmacophoric element. The group's ability to participate in hydrogen bonding makes it valuable for molecular recognition applications, while its reactivity toward aldehydes and ketones provides synthetic opportunities for library development and scaffold modification. The presence of this functional group distinguishes the compound from simpler benzofuran derivatives and enhances its potential for diverse applications.

InChI Key and Structural Representation

The International Chemical Identifier Key for this compound is MAUALFRENAVLKU-UHFFFAOYSA-N, which serves as a unique structural identifier for computational chemistry and database applications. This International Chemical Identifier Key provides a standardized method for representing the complete molecular structure in a format suitable for computer processing and automated database searches. The key encodes all structural information including atom connectivity, stereochemistry, and functional group arrangements.

The International Chemical Identifier representation (InChI=1S/C9H9N3O2/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,10-11H2,(H,12,13)) provides a complete structural description that can be decoded to regenerate the molecular structure. This standardized format ensures accurate structural communication across different software platforms and chemical databases. The International Chemical Identifier system has become the international standard for chemical structure representation in computational applications.

The Simplified Molecular Input Line Entry System representation (C1=CC2=C(C=C1N)C=C(O2)C(=O)NN) offers an alternative structural encoding that is more human-readable while maintaining complete structural information. These standardized representations facilitate accurate database searches, structure-activity relationship analysis, and computational chemistry studies. The availability of multiple structural representations ensures compatibility with various chemical informatics tools and databases used in modern chemical research.

属性

IUPAC Name |

5-amino-1-benzofuran-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,10-11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUALFRENAVLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(O2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzofuran-2-carbohydrazide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general protocols for synthesizing benzofuran derivatives often involve similar strategies, such as dehydrative cyclization and transition-metal catalysis .

化学反应分析

Chemical Reactions Involving 5-Amino-1-benzofuran-2-carbohydrazide

This compound can participate in various chemical reactions due to the presence of both nucleophilic and electrophilic sites:

Nucleophilic Reactions

The amino group (-NH2) and the hydrazide group (-CONHNH2) are nucleophilic centers that can engage in several reactions:

-

Acylation Reactions : The amino group can react with acyl chlorides or anhydrides to form amides. For instance, reacting with acetyl chloride yields N-acetyl derivatives.

-

Condensation Reactions : The hydrazide can undergo condensation with aldehydes or ketones, leading to the formation of hydrazones, which are useful intermediates in organic synthesis.

Electrophilic Reactions

The electron-rich nature of the benzofuran ring allows it to participate in electrophilic aromatic substitution reactions:

-

Halogenation : The compound can react with halogens (e.g., bromine or chlorine) under acidic conditions to introduce halogen substituents at various positions on the benzofuran ring.

-

Nitrosation : Under acidic conditions, the amino group can be converted to a nitroso group, which may further participate in coupling reactions.

Oxidation Reactions

This compound can also undergo oxidation:

科学研究应用

Medicinal Applications

Antimicrobial Activity

Research indicates that benzofuran derivatives, including 5-amino-1-benzofuran-2-carbohydrazide, exhibit significant antimicrobial properties. A systematic review highlighted the effectiveness of benzofuran-based compounds against various pathogens, suggesting that structural modifications can enhance their activity against bacteria and fungi . For instance, derivatives of benzofuran with hydrazone substitutions have shown promising antifungal effects against Candida albicans and other strains .

Cancer Treatment

Benzofuran derivatives are also being explored for their anticancer properties. Studies have demonstrated that certain modifications to the benzofuran scaffold can lead to compounds that inhibit tumor growth and induce apoptosis in cancer cells. The unique structural features of benzofurans allow them to interact with multiple biological targets, making them versatile candidates for drug development .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of benzofuran derivatives. Compounds like this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Chemical Synthesis and Applications

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including the reaction of benzofuran derivatives with hydrazine derivatives under controlled conditions. The ability to modify the functional groups on the benzofuran ring allows for the development of a range of derivatives with tailored properties for specific applications .

Polymer Science

Benzofuran-based compounds have been utilized in polymer chemistry due to their ability to form stable structures with desirable mechanical properties. They are being investigated for use in creating functional polymers that can be applied in electronics and materials science .

作用机制

The mechanism of action of 5-Amino-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Variations

The substitution of the benzofuran oxygen atom with sulfur yields benzothiophene analogs, such as methyl 5-amino-1-benzothiophene-2-carboxylate.

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The 5-amino group in the target compound (electron-donating) contrasts with nitro substituents (electron-withdrawing) in derivatives like N-(5-ethylamino)-thiazolyl-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide. This difference influences the aromatic ring’s electron density, impacting reactivity and interactions with biological targets .

- In contrast, carbohydrazides with thiazolyl substituents may prioritize different pharmacological pathways .

Physicochemical and Pharmacokinetic Properties

- Solubility : Carbohydrazide derivatives generally exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas ester analogs (e.g., methyl carboxylates) are less polar .

- Bioavailability: Sulfonyl groups improve solubility but may reduce membrane permeability, whereas amino groups enhance target affinity through hydrogen bonding .

Key Research Findings

- Anti-Diabetic Activity : Sulfonyl-substituted benzofuran-2-carbohydrazides (e.g., compounds 3i and 3j) reduced blood glucose levels by 42–48% in streptozotocin-induced diabetic models, outperforming analogs with smaller substituents .

- Synthetic Flexibility : The hydroxyl group in position 3 of nitro-substituted derivatives can be replaced with chlorine or amines, enabling tailored modifications for activity optimization .

生物活性

5-Amino-1-benzofuran-2-carbohydrazide is a compound belonging to the benzofuran class, which has garnered significant attention due to its diverse biological activities. Benzofuran derivatives are known for their roles in medicinal chemistry, exhibiting various pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran ring system with an amino group and a carbohydrazide functional group, contributing to its reactivity and biological activity.

Biological Activity Overview

Research has indicated that benzofuran derivatives, including this compound, possess a variety of biological activities:

- Antimicrobial Activity : Several studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives with similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating potential as an anticancer agent.

- Anti-inflammatory Effects : Some benzofuran derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

Antimicrobial Activity

A study conducted on benzofuran derivatives demonstrated that compounds with specific substitutions exhibited excellent antibacterial properties. For example, derivatives similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL against various bacterial strains .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 0.78 |

| This compound | E. coli | 3.12 |

| Control Drug | Vancomycin | <0.5 |

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer). The compound showed promising cytotoxic effects with IC50 values indicating significant cell death at concentrations as low as 50 µM .

Case Studies

One notable case study involved the synthesis and evaluation of a series of benzofuran derivatives for their biological activities. The study found that structural modifications could enhance the potency of these compounds against specific targets, including cancer biomarkers such as Aurora kinase and Kinesin Eg5 .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in cancer progression and bacterial resistance mechanisms. These studies indicated favorable binding affinities, suggesting that the compound could serve as a lead in drug development for both anticancer and antimicrobial therapies .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-1-benzofuran-2-carbohydrazide, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via condensation of 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with substituted isatins in ethanol under catalytic glacial acetic acid . To improve yields:

- Optimize molar ratios (e.g., 1:1.5 for hydrazide:isatin).

- Monitor reaction temperature (70–80°C) and duration (6–8 hours).

- Use purification techniques like column chromatography with ethyl acetate/hexane (3:7) for isolating crystalline products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR for confirming substitution patterns and hydrazide linkage (e.g., NH peaks at δ 10–12 ppm) .

- FT-IR : Validate carbonyl stretches (C=O at ~1650 cm⁻¹) and N-H bends (~3200 cm⁻¹).

- Mass Spectrometry : HRMS for molecular ion verification (e.g., [M+H]+ calculated for C₁₆H₁₃N₃O₂: 292.1086) .

Q. How can crystallographic data resolve ambiguities in the structural determination of benzofuran derivatives?

- Methodological Answer : Use SHELX software (SHELXS for structure solution, SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Key parameters:

- Refinement convergence (R-factor < 0.05).

- Hydrogen bonding networks (e.g., N-H···O interactions) to confirm supramolecular packing .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in antimicrobial studies of this compound analogs?

- Methodological Answer :

- Standardized Assays : Use CLSI/MIC guidelines to ensure consistency in bacterial strains (e.g., S. aureus ATCC 25923) and inoculum size (1–5 × 10⁵ CFU/mL) .

- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay sensitivity.

- Statistical Analysis : Apply ANOVA to compare replicate data and identify outliers .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- QSAR Models : Use Molinspiration or SwissADME to calculate logP (target: 2–4), topological polar surface area (<140 Ų), and drug-likeness scores.

- Molecular Docking : AutoDock Vina for binding affinity studies against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. What experimental approaches mitigate challenges in scaling up benzofuran-carbohydrazide synthesis for preclinical trials?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates.

- Catalysis : Test Pd/C or nano-catalysts to reduce reaction time.

- Process Monitoring : Use in-situ FT-IR to track intermediate formation and minimize side products .

Data Management & Reproducibility

Q. How should researchers handle discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set).

- Dynamic Effects : Account for tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR .

Q. What frameworks ensure ethical data sharing for benzofuran derivatives while complying with privacy regulations?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。